

# Head-to-Head Comparison: DS34942424 vs. Suzetrigine in Non-Opioid Analgesia

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | DS34942424 |           |
| Cat. No.:            | B11936979  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

The landscape of pain management is undergoing a significant transformation, driven by the urgent need for effective non-opioid analgesics. This guide provides a detailed head-to-head comparison of two novel non-opioid compounds: **DS34942424**, a promising investigational agent, and suzetrigine (formerly VX-548, brand name Journavx<sup>™</sup>), a recently approved first-inclass selective NaV1.8 inhibitor.

## **Executive Summary**

**DS34942424** and suzetrigine represent distinct and innovative approaches to non-opioid pain relief. **DS34942424**, a derivative of the natural alkaloid conolidine, is believed to exert its analgesic effects through the modulation of the atypical chemokine receptor 3 (ACKR3), a scavenger receptor for endogenous opioid peptides. In contrast, suzetrigine acts as a highly selective inhibitor of the voltage-gated sodium channel NaV1.8, which is critically involved in the transmission of pain signals in the peripheral nervous system. While suzetrigine has progressed through clinical trials and gained regulatory approval, **DS34942424** remains in the preclinical stages of development. This comparison will delve into their mechanisms of action, available preclinical and clinical data, and the experimental protocols used to evaluate their efficacy.

### **Data Presentation: Quantitative Comparison**



| Parameter               | DS34942424                                                                                 | Suzetrigine (Journavx™)                                                                                                                                                                                                   |
|-------------------------|--------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Mechanism of Action     | Modulator of Atypical Chemokine Receptor 3 (ACKR3)                                         | Selective inhibitor of voltage-<br>gated sodium channel NaV1.8                                                                                                                                                            |
| Chemical Class          | Spirocyclic diamine (Conolidine analog)                                                    | Azabicycloalkane                                                                                                                                                                                                          |
| Development Stage       | Preclinical                                                                                | Approved for medical use                                                                                                                                                                                                  |
| Preclinical Efficacy    | Acetic Acid-Induced Writhing Test (mice): Orally potent analgesic activity demonstrated[1] | Formalin Test (mice): Orally potent analgesic activity demonstrated[1]                                                                                                                                                    |
| Clinical Efficacy       | Data not available                                                                         | Acute Postoperative Pain (Abdominoplasty & Bunionectomy): Statistically significant reduction in pain intensity over 48 hours compared to placebo.[2] Efficacy was comparable to a hydrocodone/acetaminophen combination. |
| Selectivity             | Does not exhibit mu opioid receptor agonist activity[1]                                    | ≥ 31,000-fold selectivity for<br>NaV1.8 over other NaV<br>subtypes and 180 other<br>molecular targets.[3][4]                                                                                                              |
| Pharmacokinetics        | Orally potent in mice[1]                                                                   | Tmax: ~3 hours (fasting)[5]<br>t1/2 (effective): 23.6 hours[5]<br>Metabolism: Primarily hepatic<br>(CYP3A)[6]                                                                                                             |
| Safety and Tolerability | No sedation observed in mice[1]                                                            | Common Adverse Events: Itching, muscle spasms, increased blood creatine phosphokinase, and rash.[7]                                                                                                                       |



No evidence of addictive potential.[3][8]

# Mechanism of Action DS34942424: Targeting the Endogenous Opioid System via ACKR3

DS34942424 is a synthetic analog of conolidine, a natural alkaloid found in the bark of the Tabernaemontana divaricata plant.[1] Its mechanism of action is thought to be through the modulation of the atypical chemokine receptor 3 (ACKR3), also known as CXCR7.[9] ACKR3 acts as a "scavenger" receptor for endogenous opioid peptides, such as enkephalins and endorphins. By binding to and internalizing these peptides, ACKR3 reduces their availability to activate classical opioid receptors (mu, delta, and kappa) that are responsible for mediating analgesia. It is hypothesized that DS34942424, by acting on ACKR3, inhibits this scavenging function, thereby increasing the local concentration of endogenous opioids and enhancing their natural pain-relieving effects.[8] This indirect approach to analgesia, which avoids direct agonism of the mu-opioid receptor, is a promising strategy for developing non-addictive painkillers.

# Suzetrigine: Selective Blockade of Peripheral Pain Signals

Suzetrigine is a first-in-class, orally administered, selective inhibitor of the voltage-gated sodium channel NaV1.8.[1][3] This specific sodium channel subtype is predominantly expressed in the peripheral nociceptive (pain-sensing) neurons of the dorsal root ganglia.[1] NaV1.8 plays a crucial role in the generation and propagation of action potentials that transmit pain signals from the periphery to the central nervous system.[10] Suzetrigine binds to the second voltage-sensing domain (VSD2) of the NaV1.8 channel, stabilizing it in a closed state. [3][4] This allosteric mechanism results in a tonic inhibition of the channel, effectively blocking the transmission of pain signals before they reach the brain.[3][10] Due to its high selectivity for NaV1.8 and its peripheral site of action, suzetrigine is designed to provide potent analgesia without the central nervous system side effects, such as sedation and addiction, commonly associated with opioids.[1][10]



# Experimental Protocols Acetic Acid-Induced Writhing Test

This is a widely used preclinical model to assess the efficacy of peripherally acting analgesics.

#### Protocol:

- Animals: Male ddY mice are typically used.
- Acclimatization: Animals are acclimatized to the laboratory conditions before the experiment.
- Drug Administration: The test compound (e.g., DS34942424) or vehicle is administered orally at various doses.
- Induction of Writhing: After a predetermined time for drug absorption (e.g., 30-60 minutes), a solution of acetic acid (e.g., 0.6-1% in saline) is injected intraperitoneally.[9][11][12]
- Observation: Following the acetic acid injection, the animals are placed in an observation chamber. The number of "writhes" (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a specific period (e.g., 10-20 minutes).[9]
- Data Analysis: The analgesic effect is quantified as the percentage inhibition of writhing in the drug-treated groups compared to the vehicle-treated control group. The dose that produces a 50% inhibition of writhing (ED50) is often calculated.

### **Formalin Test**

The formalin test is another common preclinical pain model that allows for the assessment of both acute (neurogenic) and persistent (inflammatory) pain.

#### Protocol:

- Animals: Male ddY mice are commonly used.
- Drug Administration: The test compound (e.g., DS34942424 or suzetrigine) or vehicle is administered, typically orally or intraperitoneally, prior to formalin injection.



- Induction of Nociception: A dilute solution of formalin (e.g., 1-5% in saline) is injected into the plantar surface of one of the hind paws.[13]
- Observation: The animal is placed in an observation chamber, and the amount of time it spends licking or biting the injected paw is recorded. The observation period is typically divided into two phases:
  - Phase 1 (Early Phase): 0-5 minutes post-injection, representing acute, direct activation of nociceptors.
  - Phase 2 (Late Phase): 15-30 minutes post-injection, reflecting inflammatory pain mechanisms.
- Data Analysis: The total time spent licking or biting the paw in each phase is calculated for each treatment group and compared to the vehicle control. A reduction in this behavior indicates an analgesic effect.

# Mandatory Visualizations Signaling Pathway Diagrams





Click to download full resolution via product page

Caption: Proposed mechanism of action of **DS34942424**.





Click to download full resolution via product page

Caption: Mechanism of action of Suzetrigine.

### **Experimental Workflow Diagrams**





Click to download full resolution via product page

Caption: Workflow for the Acetic Acid-Induced Writhing Test.





Click to download full resolution via product page

Caption: Workflow for the Formalin Test.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Discovery of DS34942424: An orally potent analgesic without mu opioid receptor agonist activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovering the pharmacodynamics of conolidine and cannabidiol using a cultured neuronal network based workflow PMC [pmc.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A bifunctional nociceptin and mu opioid receptor agonist is analgesic without opioid side effects in nonhuman primates PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Conolidine: A Novel Plant Extract for Chronic Pain PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2012088402A1 Synthesis of conolidine and discovery of a potent non-opioid analgesic for pain Google Patents [patents.google.com]
- 11. conolidine.com [conolidine.com]
- 12. Conolidine Wikipedia [en.wikipedia.org]
- 13. Acetic acid induced painful endogenous infliction in writhing test on mice PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Head-to-Head Comparison: DS34942424 vs. Suzetrigine in Non-Opioid Analgesia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11936979#head-to-head-comparison-of-ds34942424-and-a-competitor-compound]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com